molecular formula C7H13N B1615353 Bicyclo[2.2.1]heptan-1-amine CAS No. 21245-51-2

Bicyclo[2.2.1]heptan-1-amine

Cat. No. B1615353
CAS RN: 21245-51-2
M. Wt: 111.18 g/mol
InChI Key: VUFQYRAKSQTZEB-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]heptan-1-amine” is a chemical compound with a bicyclic structure . It is also known as “Norbornane” and is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Synthesis Analysis

The synthesis of “Bicyclo[2.2.1]heptan-1-amine” involves complex chemical reactions . The compound was originally synthesized by reduction of norcamphor . An asymmetric approach to “Bicyclo[2.2.1]heptane-1-carboxylates” via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported .


Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]heptan-1-amine” is unique due to its bicyclic nature . The structure is highly strained, allowing it to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

“Bicyclo[2.2.1]heptan-1-amine” can participate in a range of chemical reactions due to its strained structure . For example, it can be used in the transition metal-catalyzed dimerization of alkene .


Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]heptan-1-amine” has a molecular weight of 147.65 . It is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Chemical Properties

  • Bicyclo[2.2.1]heptan-1-amine, through radical cyclization, facilitates the synthesis of bridgehead-substituted bicyclo[2.2.1]heptanes with functional groups at each bridgehead. This process is crucial for synthesizing complex organic structures (Della & Knill, 1994).
  • The compound has been used to synthesize carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton. These analogues have potential applications in anticancer research (Tănase et al., 2014).

Medicinal Chemistry Applications

  • Bicyclo[2.2.1]heptan-1-amine derivatives serve as primary amine building blocks for medicinal chemistry. They are transformed into polysubstituted bicyclo[3.1.1]heptan-1-amines through photochemical cycloaddition, expanding the scope of complex organic molecule synthesis (Harmata et al., 2021).
  • The compound is a key component in creating inhibitors for alpha-galactosidase enzymes, showing significant potential in biochemical applications (Wang & Bennet, 2007).

Polymer and Material Science

  • Bicyclo[2.2.1]heptan-1-amine has been utilized in the synthesis of fully alicyclic polyimides, which have applications in material science, particularly in the development of novel polymers (Matsumoto, 2001).

Safety And Hazards

“Bicyclo[2.2.1]heptan-1-amine” is classified as a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

bicyclo[2.2.1]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-3-1-6(5-7)2-4-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFQYRAKSQTZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329577
Record name norbornyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptan-1-amine

CAS RN

21245-51-2
Record name norbornyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
CD38 is one of the major nicotinamide adenine dinucleotide (NAD + )- and nicotinamide adenine dinucleotide phosphate (NADP + )-consuming enzymes in mammals. NAD + , NADP + …
Number of citations: 5 pubs.acs.org
Q Xu, N Zhao, J Liu, JQ Song, LH Huang… - Bioorganic & Medicinal …, 2022 - Elsevier
Phidianidines A and B are novel marine indole alkaloids with various biological activities. Based on their potential anti-inflammatory properties, a series of phidianidine derivatives were …
Number of citations: 5 www.sciencedirect.com

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